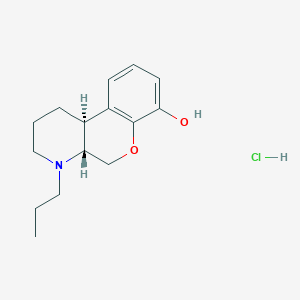

1,3,4,4a,5,10b-Hexahydro-4-propyl-2H-benzopyrano(3,4-b)-pyridin-7-ol

Description

CGS-15873A is a small molecule drug that acts as a dopamine receptor agonist. It has shown potential in the treatment of neurological disorders such as schizophrenia and Parkinson’s disease due to its preferential activity at the presynaptic autoreceptor .

Properties

CAS No. |

118929-49-0 |

|---|---|

Molecular Formula |

C15H22ClNO2 |

Molecular Weight |

283.79 g/mol |

IUPAC Name |

(4aR,10bS)-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-7-ol;hydrochloride |

InChI |

InChI=1S/C15H21NO2.ClH/c1-2-8-16-9-4-6-11-12-5-3-7-14(17)15(12)18-10-13(11)16;/h3,5,7,11,13,17H,2,4,6,8-10H2,1H3;1H/t11-,13-;/m0./s1 |

InChI Key |

CEVXGMUELSDOPY-JZKFLRDJSA-N |

SMILES |

CCCN1CCCC2C1COC3=C2C=CC=C3O.Cl |

Isomeric SMILES |

CCCN1CCC[C@@H]2[C@@H]1COC3=C2C=CC=C3O.Cl |

Canonical SMILES |

CCCN1CCCC2C1COC3=C2C=CC=C3O.Cl |

Synonyms |

1,3,4,4a,5,10b-hexahydro-4-propyl-2H-benzopyrano(3,4-b)-pyridin-7-ol CGS 15873A CGS-15873A |

Origin of Product |

United States |

Chemical Reactions Analysis

CGS-15873A undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of a keto metabolite.

Reduction: This reaction can result in the formation of N-despropyl CGS-15873A.

Conjugation: The compound can form an O-glucuronide conjugate.

Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and glucuronic acid for conjugation. The major products formed from these reactions are the keto metabolite, N-despropyl CGS-15873A, and the O-glucuronide conjugate .

Scientific Research Applications

CGS-15873A has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. It has shown promise in:

Neurology: As a dopamine receptor agonist, it may help manage symptoms of Parkinson’s disease and schizophrenia.

Pharmacology: It has been used in research to understand the pharmacological and neurochemical characterization of dopamine agonists.

Biochemistry: Studies have investigated its metabolism and the identification of its metabolites in various species.

Mechanism of Action

CGS-15873A exerts its effects primarily by acting as a dopamine receptor agonist. It preferentially targets the presynaptic autoreceptor, which helps regulate dopamine release in the brain. This mechanism is beneficial in conditions where dopamine regulation is disrupted, such as in Parkinson’s disease and schizophrenia .

Comparison with Similar Compounds

CGS-15873A is unique due to its specific activity at the presynaptic autoreceptor. Similar compounds include:

CGS-15855A: Another dopamine receptor agonist with similar pharmacological properties.

Quinpirole: A well-known dopamine receptor agonist used in research and clinical settings.

3-PPP (3-Phenyl-4-propyl-1,2,3,6-tetrahydropyridine): A compound with both agonist and antagonist properties at dopamine receptors.

These compounds share similar mechanisms of action but differ in their receptor selectivity and pharmacokinetic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.